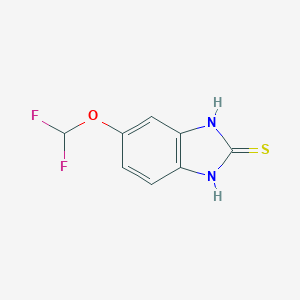

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Descripción general

Descripción

5-Difluorometoxi-2-mercaptobencimidazol es un compuesto químico con la fórmula molecular C8H6F2N2OS y un peso molecular de 216.21 g/mol . Es un derivado del benzimidazol, que presenta un grupo difluorometoxi en la posición 5 y un grupo mercapto en la posición 2. Este compuesto es conocido por su función como intermedio en la síntesis de pantoprazol, un inhibidor de la bomba de protones utilizado para tratar la enfermedad de reflujo gastroesofágico y otros trastornos gastrointestinales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Difluorometoxi-2-mercaptobencimidazol típicamente implica la reacción de 4-difluorometoxi-o-fenilendiamina con álcali y disulfuro de carbono en un solvente acuoso. El proceso incluye dos etapas principales: una reacción de condensación seguida de una reacción de ciclación .

Métodos de producción industrial: En entornos industriales, la síntesis de este compuesto a menudo se escala utilizando condiciones de reacción similares, con un control cuidadoso de la temperatura, el pH y el tiempo de reacción para asegurar un alto rendimiento y pureza. El producto generalmente se purifica mediante técnicas de recristalización o cromatografía .

Tipos de reacciones:

Oxidación: 5-Difluorometoxi-2-mercaptobencimidazol puede sufrir reacciones de oxidación, particularmente cuando se utiliza como intermedio en la síntesis de pantoprazol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia del grupo mercapto.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Nucleófilos: Haluros de alquilo, cloruros de acilo.

Productos principales:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Proton Pump Inhibitor Impurity

5-DFMBT is recognized primarily as an impurity in the synthesis of proton pump inhibitors (PPIs), such as pantoprazole. It is classified as Pantoprazole Related Compound C, which indicates its relevance in ensuring the purity and efficacy of pharmaceutical formulations involving pantoprazole . The presence of this compound in drug formulations necessitates careful monitoring to comply with regulatory standards.

Medicinal Chemistry

The compound's difluoromethoxy group enhances its pharmacological properties, potentially improving metabolic stability and membrane permeability. This feature makes it a candidate for further exploration in drug design and development, particularly for gastrointestinal disorders treated by PPIs.

Chemical Reactivity and Synthesis

Thiol-Ene Click Chemistry

The thiol group in 5-DFMBT allows it to participate in thiol-ene click reactions, facilitating the conjugation of biomolecules or other functional groups. This property is advantageous for targeted drug delivery systems and the creation of novel materials.

Synthetic Routes

The synthesis of 5-DFMBT typically involves multi-step reactions, often utilizing sodium hydroxide as a base and various organic solvents like methanol. The reaction conditions are crucial for achieving high yields and purity . A typical synthetic pathway includes:

- Step 1: Dissolving sodium hydroxide in water.

- Step 2: Gradually adding 5-difluoromethoxy-2-mercaptobenzimidazole to the solution.

- Step 3: Introducing other reactants under controlled temperature conditions.

Binding Affinity Studies

Research has indicated that 5-DFMBT exhibits notable biological activities due to its structural characteristics. Interaction studies have focused on its binding affinity with various biological targets, which may lead to the discovery of new therapeutic applications.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1H-Benzimidazole-2-thiol | Benzimidazole core with thiol group | Lacks difluoromethoxy substituent |

| 5-Methyl-1H-benzimidazole-2-thiol | Methyl group instead of difluoromethoxy | Different electronic properties |

| 5-Fluoro-1H-benzimidazole-2-thiol | Fluoro group at the 5-position | Variation in halogen substituent |

| Pantoprazole | Proton pump inhibitor with similar core | Contains additional functional groups |

This table illustrates how the presence of the difluoromethoxy group in 5-DFMBT influences its chemical reactivity and potential biological activity compared to other benzimidazole derivatives.

Mecanismo De Acción

El mecanismo de acción principal de 5-Difluorometoxi-2-mercaptobencimidazol está relacionado con su función como intermedio en la síntesis de pantoprazol. El pantoprazol actúa inhibiendo la enzima H+/K+ ATPasa en el revestimiento del estómago, reduciendo así la producción de ácido gástrico . El grupo difluorometoxi y el grupo mercapto en el compuesto contribuyen a su reactividad y capacidad para formar la molécula de fármaco activo.

Compuestos similares:

2-Mercaptobencimidazol: Otro derivado del benzimidazol con un grupo mercapto, pero que carece del grupo difluorometoxi.

5-Metoxi-2-mercaptobencimidazol: Estructura similar pero con un grupo metoxi en lugar de un grupo difluorometoxi.

Singularidad: 5-Difluorometoxi-2-mercaptobencimidazol es único debido a la presencia del grupo difluorometoxi, que confiere propiedades químicas distintas como una mayor lipofilia y estabilidad metabólica. Esto lo convierte en un intermedio valioso en la síntesis de fármacos como el pantoprazol, que requieren características estructurales específicas para su actividad biológica .

Comparación Con Compuestos Similares

2-Mercaptobenzimidazole: Another benzimidazole derivative with a mercapto group, but lacking the difluoromethoxy group.

5-Methoxy-2-mercaptobenzimidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness: 5-Difluoromethoxy-2-mercaptobenzimidazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of drugs like pantoprazole, which require specific structural features for their biological activity .

Actividad Biológica

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, often abbreviated as 5-DFMBT, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, interaction studies, and comparative analyses with related compounds.

Chemical Structure and Properties

5-DFMBT features a benzimidazole core, which consists of a fused benzene and imidazole ring. The presence of a difluoromethoxy group at the 5-position and a thiol (-SH) group at the 2-position contributes to its distinctive properties. The molecular formula for 5-DFMBT is with a molecular weight of approximately 216.21 g/mol .

Key Properties:

- Melting Point: 239-243 °C

- Boiling Point: 360.9 °C

- Density: 1.5 g/cm³

Synthesis

The synthesis of 5-DFMBT typically involves multi-step reactions. A common synthetic route includes the following steps:

- Preparation of the benzimidazole core.

- Introduction of the difluoromethoxy group through electrophilic substitution.

- Formation of the thiol group via nucleophilic substitution reactions.

The yield for this synthesis can vary, with reported yields around 56% .

Antimicrobial Properties

5-DFMBT has been evaluated for its antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. In studies utilizing broth microdilution methods, it demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that compounds with similar benzimidazole structures could be promising candidates for developing new antimicrobial agents .

Antitumor Activity

Research indicates that 5-DFMBT exhibits potential antitumor activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 5-DFMBT have been shown to have high activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating a strong potential for further development as antitumor drugs .

Interaction Studies

Interaction studies focusing on the binding affinity of 5-DFMBT with biological targets have revealed its potential therapeutic applications. Molecular docking studies suggest that the compound may interact effectively with enzymes or receptors implicated in disease pathways, providing insights into its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-DFMBT, it is essential to compare it with other benzimidazole derivatives. The following table summarizes some notable compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1H-Benzimidazole-2-thiol | Benzimidazole core with thiol group | Lacks difluoromethoxy substituent |

| 5-Methyl-1H-benzimidazole-2-thiol | Methyl group instead of difluoromethoxy | Different electronic properties |

| Pantoprazole | Proton pump inhibitor with similar core | Contains additional functional groups |

| 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | Contains trifluoromethyl group | Exhibits different biological activities |

The presence of the difluoromethoxy group in 5-DFMBT enhances its chemical reactivity and potentially alters its biological interactions compared to other benzimidazole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with 5-DFMBT:

- Antimicrobial Activity : Demonstrated effectiveness against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

- Antitumor Activity : High efficacy in inhibiting tumor cell proliferation in vitro, particularly in 2D culture systems.

These findings underscore the need for further exploration into the pharmacological applications of this compound.

Propiedades

IUPAC Name |

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMVPNAZPFZXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243352 | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97963-62-7 | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097963627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(DIFLUOROMETHOXY)-1H-BENZIMIDAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39P59C89NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in pharmaceutical chemistry?

A1: 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole serves as a crucial starting material in the synthesis of Pantoprazole Sodium [, , ]. Pantoprazole Sodium is a proton pump inhibitor used to treat gastric acid-related conditions.

Q2: What are the common synthetic routes to obtain 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A2: Several synthetic approaches exist:

- From Paracetamol: A novel process involves synthesizing N-(4-difluoromethoxyphenyl)-acetamide from paracetamol using a pressure-tight autoclave. Factors like pressure, solvent, catalyst, and base significantly influence yield. Optimal conditions involve isopropanol as the solvent, PEG-400 as the catalyst, and potassium carbonate as the base under 0.5 MPa pressure []. Subsequent steps involve reducing the nitro-compound with a palladium carbon catalyst and reacting it with carbon disulfide for one-pot cyclization to yield 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole [].

- From 4-Difluoromethoxy-o-phenylenediamine: An alternative method uses 4-Difluoromethoxy-o-phenylenediamine as the primary starting material. Reacting it with carbon disulfide and a base in water under controlled conditions leads to a condensation reaction followed by cyclization, yielding 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This method eliminates the use of organic solvents, enhancing its green chemistry profile.

Q3: What are the potential genotoxic impurities associated with 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A3: Research highlights the presence of six potential genotoxic impurities (PGIs) in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. These impurities necessitate careful monitoring and control during the manufacturing process to ensure the safety of Pantoprazole Sodium.

Q4: How are these genotoxic impurities analyzed and quantified?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been identified as a sensitive and reliable method for analyzing and quantifying the six PGIs in 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This technique enables the detection of these impurities at levels relevant to toxicological concerns.

Q5: Has 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole been explored for applications beyond Pantoprazole Sodium synthesis?

A5: Beyond its role in Pantoprazole Sodium production, research explores the potential of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole in developing novel fluorobenzimidazole derivatives with antibacterial and antifungal properties [, ]. This involves reacting the compound with various 2-chloro-N-phenylacetamide derivatives to create a library of compounds for antimicrobial screening.

Q6: What challenges are associated with the synthesis and crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A6: A key challenge lies in controlling the agglomeration of crystals during the reactive crystallization of 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole []. This agglomeration can impact the purity and downstream processing of the compound.

Q7: Are there specific impurities associated with the Pantoprazole Sodium synthesis using 5-Difluoromethoxy-2-Mercapto-1H-Benzimidazole?

A7: Research describes the preparation and characterization of specific impurities, including Pantoprazole Sodium oxynitride impurity [] and Pantoprazole Sodium sulfone-nitrogen oxidized impurity []. Understanding their formation pathways is crucial for optimizing the synthesis and purification of Pantoprazole Sodium.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.